

5J-4: A Potent CRAC Channel Inhibitor for Inflammation Research

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Compound of Interest

Compound Name: 5J-4

Cat. No.: B1664660

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

5J-4 is a small molecule inhibitor of Calcium Release-Activated Calcium (CRAC) channels, playing a crucial role in modulating inflammatory responses. Its mechanism of action involves the blockade of store-operated calcium entry (SOCE), a key process in the activation and differentiation of immune cells, particularly T helper 17 (Th17) cells. By inhibiting CRAC channels, **5J-4** effectively suppresses the pro-inflammatory functions of Th17 cells, making it a valuable tool for investigating Th17-mediated autoimmune and inflammatory diseases. These application notes provide a comprehensive overview of **5J-4**, its mechanism of action, and detailed protocols for its use in inflammation research.

Introduction to 5J-4

5J-4, with the chemical name N-[[[6-Hydroxy-1-naphthalenyl]amino]thioxomethyl]-2-furancarboxamide, is a potent and selective blocker of CRAC channels[1][2]. CRAC channels are essential for mediating sustained calcium signaling in various cell types, including lymphocytes. In the context of inflammation, the activation of T cells upon antigen recognition triggers the depletion of calcium from the endoplasmic reticulum, which in turn activates CRAC channels on the plasma membrane, leading to SOCE. This sustained influx of calcium is critical for the activation of transcription factors, such as the Nuclear Factor of Activated T cells (NFAT), which drive the expression of pro-inflammatory cytokines.

Th17 cells are a subset of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells are implicated in the pathogenesis of numerous autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of naive CD4+ T cells into Th17 cells is highly dependent on the CRAC-mediated calcium signaling pathway.

Mechanism of Action

5J-4 exerts its anti-inflammatory effects by directly inhibiting the pore of the Orai1 subunit of the CRAC channel, thereby blocking SOCE[3][4]. This inhibition has a particularly profound impact on the differentiation of Th17 cells. The signaling cascade downstream of T cell receptor (TCR) and co-stimulatory signals, which is essential for Th17 differentiation, is highly reliant on sustained intracellular calcium levels.

The key steps in the mechanism of action of **5J-4** in inhibiting Th17 cell differentiation are:

- **Inhibition of CRAC Channels:** **5J-4** physically blocks the Orai1 channel, preventing the influx of extracellular calcium into the T cell.
- **Suppression of NFAT Activation:** The reduction in intracellular calcium levels prevents the activation of calcineurin, a calcium-dependent phosphatase. Inactive calcineurin cannot dephosphorylate NFAT, thus preventing its translocation to the nucleus.
- **Downregulation of ROR α and ROR γ t:** NFAT is a critical transcription factor for the expression of Retinoic acid-related orphan receptor alpha (ROR α) and gamma t (ROR γ t). These two transcription factors are the master regulators of Th17 cell differentiation. By inhibiting NFAT activation, **5J-4** leads to a significant reduction in the expression of both ROR α and ROR γ t[3].
- **Reduced IL-17 Production:** With the downregulation of the master transcription factors ROR α and ROR γ t, the expression and secretion of the signature cytokine of Th17 cells, IL-17, is markedly decreased[2][3].

This selective targeting of the Th17 cell differentiation pathway makes **5J-4** a valuable pharmacological tool for studying the role of these cells in inflammatory processes and for the preclinical evaluation of CRAC channel inhibition as a therapeutic strategy.

Data Presentation

The following tables summarize the key quantitative data regarding the activity of **5J-4** and its parent compound, 5D.

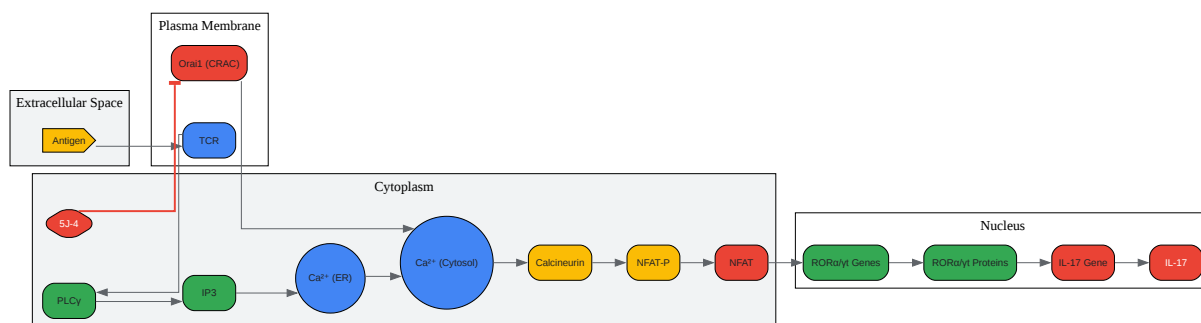
Table 1: In Vitro Activity of **5J-4** Parent Compound (5D) against Store-Operated Calcium Entry (SOCE)

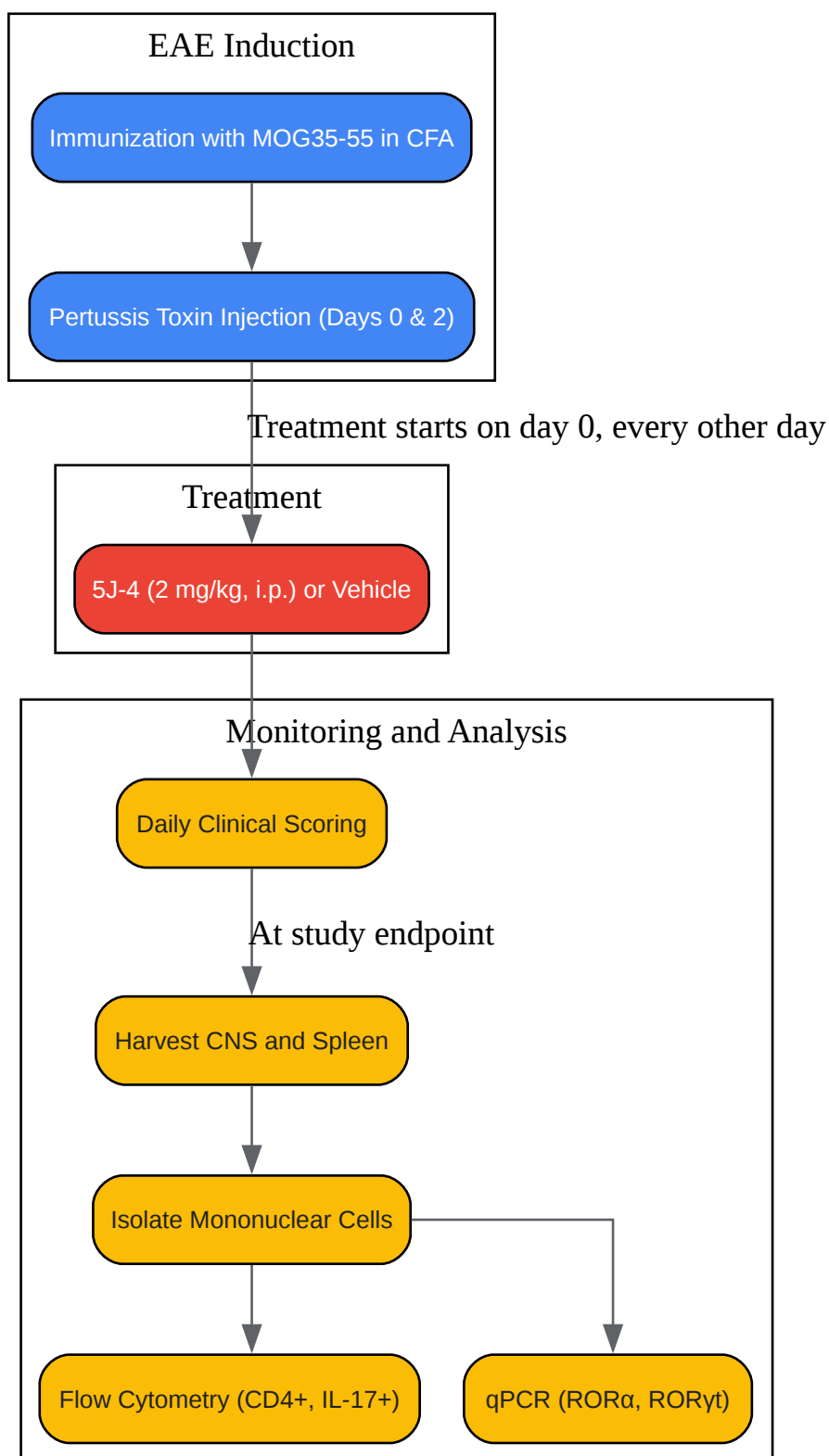
| Compound | Cell Type | Assay | IC50 (Peak) | IC50 (Sustained) | Reference |
|----------|---------------------------------|-----------------|-------------|------------------|---------------------|
| 5D | Primary Murine Effector T cells | SOCE Inhibition | 807 nM | 195 nM | [3] |

Table 2: In Vivo Administration of **5J-4** in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

| Compound | Animal Model | Dosage | Administration Route | Dosing Frequency | Key Outcomes | Reference |
|----------|--------------------|---------|------------------------|---------------------|--|---|
| 5J-4 | C57BL/6 mice (EAE) | 2 mg/kg | Intraperitoneal (i.p.) | Every alternate day | Ameliorated EAE symptoms, Reduced CNS infiltration of mononuclear cells, Decreased CD4+ T cell population in CNS | [2] [3] |

Signaling Pathway and Experimental Workflow Visualization





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